4-Bromo-1-iodoisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
927800-97-3 |
|---|---|
Molecular Formula |
C9H5BrIN |
Molecular Weight |
333.95 g/mol |
IUPAC Name |
4-bromo-1-iodoisoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H |
InChI Key |
YLCOJMDBTWKXEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2I)Br |
Origin of Product |
United States |
Reactivity and Advanced Chemical Transformations of 4 Bromo 1 Iodoisoquinoline
Transition Metal-Catalyzed Cross-Coupling Reactions
4-Bromo-1-iodoisoquinoline is a versatile building block in organic synthesis, primarily due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions. This disparity allows for selective functionalization at the C1 position, followed by subsequent modification at the C4 position. This sequential approach enables the synthesis of a wide array of polysubstituted isoquinoline (B145761) derivatives. nih.govlibretexts.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. fiveable.memdpi-res.com For substrates like this compound, these reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. fiveable.melibretexts.org The initial and often rate-determining step, oxidative addition of the aryl halide to the Pd(0) catalyst, is much faster for the C-I bond than the C-Br bond. This reactivity difference (C-I > C-Br >> C-Cl) is the basis for the chemoselective functionalization of dihaloarenes. wikipedia.org
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.orgwikipedia.orgikm.org.my In the case of this compound, the Suzuki-Miyaura reaction can be performed selectively at the C1 position. By carefully choosing the reaction conditions (catalyst, ligand, base, and temperature), one can achieve high yields of the 1-aryl or 1-vinyl substituted 4-bromoisoquinoline (B23445), leaving the bromine atom intact for subsequent transformations. nih.gov
Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane). nrochemistry.comopenochem.orgorganic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups. nrochemistry.com Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-I bond in this compound allows for selective coupling at the C1 position. This provides a reliable method for introducing alkyl, alkenyl, aryl, or alkynyl groups at this position while preserving the C4-bromo functionality. wikipedia.orglibretexts.org
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.com The Sonogashira coupling is highly effective for the selective alkynylation of this compound at the C1 position. libretexts.org This selectivity is again driven by the higher reactivity of the C-I bond compared to the C-Br bond, allowing for the synthesis of 1-alkynyl-4-bromoisoquinolines. libretexts.org These products are valuable intermediates, as the alkyne moiety can be further elaborated. youtube.com
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by palladium, would also exhibit selectivity for the C1 position of this compound. youtube.com The reaction of this compound with an alkene would preferentially yield a 1-alkenyl-4-bromoisoquinoline. The Heck reaction is a powerful method for constructing complex molecular scaffolds, including those found in natural products and pharmaceuticals. youtube.comnih.gov
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Bond Formed | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | C(sp²) - C(sp²), C(sp²) - C(sp³) | Mild conditions, readily available reagents. wikipedia.orgmdpi.com |
| Stille | Organostannane | C(sp²) - C(sp²), C(sp²) - C(sp³), C(sp²) - C(sp) | High functional group tolerance, but tin reagents are toxic. openochem.orgorganic-chemistry.orgwikipedia.org |
| Sonogashira | Terminal Alkyne | C(sp²) - C(sp) | Utilizes a copper co-catalyst, mild conditions. wikipedia.org |
| Heck | Alkene | C(sp²) - C(sp²) | Forms substituted alkenes, excellent stereoselectivity. organic-chemistry.org |
Copper-Mediated Cross-Coupling Reactions
Copper-catalyzed or mediated cross-coupling reactions, such as the Ullmann condensation, are classic methods for forming carbon-carbon and carbon-heteroatom bonds. While often requiring harsher conditions than their palladium-catalyzed counterparts, modern advancements have led to milder and more versatile copper-based systems. acs.org For this compound, copper-mediated couplings can be employed for reactions like C-N, C-O, and C-S bond formation. The choice of ligand is often crucial for the success of these reactions. acs.org Similar to palladium catalysis, these reactions would be expected to show a preference for the more labile C-I bond, allowing for selective functionalization at the C1 position. Copper catalysis can also be used in conjunction with palladium in reactions like the Sonogashira coupling. nih.gov
Nickel-Catalyzed Coupling Processes
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for a variety of cross-coupling reactions. nih.govresearchgate.net Nickel catalysis can facilitate couplings of aryl halides with a broad range of partners, including organozinc reagents (Negishi coupling), organoboron reagents (Suzuki-Miyaura coupling), and Grignard reagents (Kumada coupling). mdpi.comprinceton.edu Nickel catalysts are particularly effective in activating less reactive C-Br and C-Cl bonds. However, in a molecule with both iodine and bromine, such as this compound, nickel-catalyzed reactions still demonstrate high chemoselectivity for the C-I bond. researchgate.netnih.gov This allows for the selective formation of C(sp²)-C(sp³) bonds, for instance, by coupling with alkyl bromides in cross-electrophile coupling reactions. nih.gov
Chemoselectivity in Dual Halogen Cross-Couplings
The concept of chemoselectivity is central to the synthetic utility of this compound. The significant difference in the bond dissociation energies of the C-I and C-Br bonds dictates their relative reactivity in oxidative addition steps, which is the cornerstone of most cross-coupling reactions.
Reactivity Order: C–I > C–OTf > C–Br >> C–Cl wikipedia.org
This predictable reactivity allows for a stepwise and controlled functionalization strategy. A typical synthetic route involves:
Selective reaction at the C1 position: A transition metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) is performed under conditions mild enough to exclusively cleave the C-I bond, installing the first desired substituent.
Subsequent reaction at the C4 position: The resulting 4-bromo-1-substituted-isoquinoline can then be subjected to a second, often more forcing, cross-coupling reaction to modify the C4 position. nih.gov
This iterative approach provides access to a diverse range of 1,4-disubstituted isoquinolines that would be difficult to synthesize otherwise.
Table 2: Research Findings on Chemoselective Cross-Coupling
| Substrate Type | Catalyst System | Observation | Reference |
|---|---|---|---|
| Bromo(iodo)arenes | Nickel/Terpyridine | Excellent C(sp²)-I selectivity in cross-electrophile coupling with alkyl bromides. | nih.gov |
| 2-Bromo-4-iodo-quinoline | Palladium/Copper | Sonogashira coupling occurs exclusively at the site of the more reactive iodide substituent. | libretexts.org |
| Dihaloarenes | Palladium | Sequential cross-coupling is possible by exploiting the differential reactivity of C-I and C-Br bonds. | nih.gov |
Nucleophilic Substitution Reactions at Halogenated Centers
Beyond metal-catalyzed reactions, the halogen atoms on the isoquinoline core can also participate in nucleophilic aromatic substitution (SNAr) reactions, although these are generally less common for unactivated aryl halides. The reactivity in SNAr reactions is influenced by the electron-withdrawing nature of the isoquinoline ring system and the nature of the leaving group.
Facile Substitution of Iodine vs. Bromine Atoms
In the context of nucleophilic substitution, the better leaving group ability of iodide compared to bromide is a key factor. The C-I bond is weaker and iodide is a more stable anion than bromide, facilitating its displacement by a nucleophile. Therefore, under appropriate conditions, a nucleophile would preferentially attack the C1 position of this compound. Gas-phase studies on deprotonated heterocycles have confirmed that SN2-type reactions on iodine and bromine centers can be very facile, providing an effective method for halogenation or substitution. nih.gov This differential reactivity allows for selective introduction of nucleophiles at the C1 position, complementing the strategies offered by transition metal catalysis.
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The existing literature focuses on related but structurally distinct compounds, such as 4-bromoisoquinoline, 4-bromoisoquinolone, and various other halogenated isoquinoline isomers. Information regarding the reactivity, functional group interconversions, and ring-forming reactions of these related molecules cannot be extrapolated to "this compound" with the required scientific accuracy.
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Photochemical and Electrochemical Transformations of this compound
While specific research dedicated solely to the photochemical and electrochemical transformations of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles governing the behavior of halogenated aromatic and heteroaromatic compounds. The presence of two different halogen atoms at positions 1 and 4 of the isoquinoline core suggests a rich and selective reactivity under photochemical and electrochemical conditions.
Electrochemical Transformations
The electrochemical behavior of this compound is anticipated to be characterized by the sequential reduction of the two carbon-halogen bonds at a cathode. The ease of reduction of carbon-halogen bonds generally follows the trend C-I > C-Br > C-Cl. Therefore, the C-I bond in this compound is expected to be reduced at a less negative potential than the C-Br bond.
This difference in reduction potentials allows for the selective electrochemical functionalization of the molecule. By carefully controlling the applied potential, it should be possible to cleave the C-I bond selectively, generating a 4-bromo-isoquinolin-1-yl anion or radical intermediate, which can then react with an electrophile or undergo other transformations. At more negative potentials, the C-Br bond would also be cleaved.
The detailed electrochemical study of a different isoquinoline derivative, 2-benzoyl-7-methoxy-2,3-dihydroisoquinoline-4(1H)-one, has shown that the isoquinoline core is electrochemically active and its redox mechanism can be elucidated using techniques like cyclic voltammetry. researchgate.net While the functional groups are different, this study supports the feasibility of electrochemical investigations on isoquinoline systems. The general principle of electrochemical reduction of aryl halides suggests a two-electron process for each C-X bond cleavage, leading to the formation of a carbanion and a halide ion.
Table 2: Predicted Reduction Potentials for Halogenated Isoquinolines
| Compound | C-X Bond | Predicted Reduction Potential (vs. SCE) |
| 1-Iodoisoquinoline | C-I | -1.5 to -1.8 V |
| 4-Bromoisoquinoline | C-Br | -1.9 to -2.2 V |
| This compound | C-I | -1.4 to -1.7 V |
| This compound | C-Br | -2.0 to -2.3 V |
Note: These are estimated values based on general trends for aryl halides and are intended for illustrative purposes. Actual experimental values for this compound are not available in the cited literature.
The selective electrochemical reduction of the C-I bond would provide a route to 1-functionalized 4-bromoisoquinolines, which are valuable intermediates for further synthetic transformations.
Advanced Derivatives and Molecular Engineering Based on 4 Bromo 1 Iodoisoquinoline
Synthesis of Highly Substituted Isoquinoline (B145761) Derivatives
The synthesis of highly substituted isoquinoline derivatives from 4-bromo-1-iodoisoquinoline hinges on the differential reactivity of the two halogen substituents in metal-catalyzed cross-coupling reactions. The C-I bond is generally more reactive than the C-Br bond towards oxidative addition to a low-valent metal center, such as palladium(0). This reactivity difference allows for a stepwise and regioselective introduction of various substituents at the C-1 and C-4 positions.
A common strategy involves an initial palladium-catalyzed reaction, such as a Sonogashira or Suzuki coupling, at the more reactive C-1 position. For instance, a Sonogashira coupling with a terminal alkyne can be selectively performed at the C-1 position, leaving the C-4 bromine atom intact. The resulting 4-bromo-1-alkynylisoquinoline can then undergo a second cross-coupling reaction, such as a Suzuki, Stille, or Buchwald-Hartwig amination, at the C-4 position to introduce a different functional group. This sequential approach provides a powerful tool for creating a diverse library of 1,4-disubstituted isoquinolines with precise control over the substitution pattern.
Table 1: Sequential Cross-Coupling Reactions of this compound
| Step | Reaction Type | Position | Reagent | Product |
| 1 | Sonogashira Coupling | C-1 | Terminal Alkyne | 4-Bromo-1-alkynylisoquinoline |
| 2 | Suzuki Coupling | C-4 | Arylboronic Acid | 1-Alkynyl-4-arylisoquinoline |
| 1 | Suzuki Coupling | C-1 | Arylboronic Acid | 4-Bromo-1-arylisoquinoline |
| 2 | Buchwald-Hartwig Amination | C-4 | Amine | 1-Aryl-4-aminoisoquinoline |
This methodology allows for the convergent synthesis of complex molecules from simple, readily available starting materials, making this compound a valuable building block in synthetic organic chemistry.
Construction of Fused Heterocyclic Systems Utilizing the Isoquinoline Scaffold
The 1,4-disubstitution pattern of derivatives synthesized from this compound provides a strategic entry point for the construction of fused heterocyclic systems. By introducing appropriate functional groups at the C-1 and C-4 positions, intramolecular cyclization reactions can be triggered to form new rings fused to the isoquinoline core.
For example, a Sonogashira coupling at C-1 can introduce an alkyne, while a subsequent nucleophilic aromatic substitution or a Buchwald-Hartwig amination at C-4 can install a primary amine. The resulting 1-alkynyl-4-aminoisoquinoline can then undergo an intramolecular cyclization, such as a base- or metal-catalyzed hydroamination, to construct a fused pyridine (B92270) ring, leading to a pyrido[4,3-c]isoquinoline system.
Similarly, introducing an ortho-functionalized aryl group at the C-1 position via a Suzuki coupling can set the stage for an intramolecular cyclization. For instance, coupling with 2-(hydroxymethyl)phenylboronic acid would yield a 4-bromo-1-(2-(hydroxymethyl)phenyl)isoquinoline. A subsequent intramolecular etherification, potentially palladium-catalyzed, between the hydroxyl group and the C-4 position could lead to the formation of a fused seven-membered ring. The ability to selectively introduce a variety of functional groups at the C-1 and C-4 positions opens up a plethora of possibilities for the synthesis of novel and complex fused heterocyclic systems with potential applications in materials science and medicinal chemistry.
Generation of Axially Chiral Biaryl Compounds and Ligands
Axially chiral biaryl compounds are a class of stereoisomers that lack a stereocenter but are chiral due to restricted rotation around a single bond. They have found widespread application as chiral ligands in asymmetric catalysis. The 1,4-dihalo-substitution pattern of this compound makes it an attractive precursor for the synthesis of axially chiral biaryl compounds through atroposelective cross-coupling reactions.
A potential strategy involves a sequential, stereocontrolled introduction of two different aryl groups at the C-1 and C-4 positions. The first Suzuki coupling can be performed selectively at the C-1 iodo position under standard conditions to generate a 4-bromo-1-arylisoquinoline. The key to inducing axial chirality lies in the second Suzuki coupling at the C-4 bromo position. By employing a chiral palladium catalyst, typically formed in situ from a palladium precursor and a chiral phosphine (B1218219) ligand, the second aryl group can be introduced in a way that favors the formation of one atropisomer over the other.
The steric bulk of the aryl groups at the C-1 and C-4 positions, as well as the substituent at the C-5 position of the isoquinoline core, are crucial for achieving a high rotational barrier and, consequently, stable atropisomers. The resulting axially chiral 1,4-diarylisoquinolines can then be evaluated as potential chiral ligands in various asymmetric transformations.
Rational Design of Chemically Diverse Analogues for Functional Probes
Functional probes are molecules designed to detect and visualize specific analytes or biological processes. Isoquinoline derivatives are known to exhibit interesting photophysical properties, making them promising scaffolds for the development of fluorescent probes. nih.govrsc.org The ability to systematically modify the this compound core allows for the rational design of a diverse library of analogues with tailored properties for specific applications.
By employing the selective cross-coupling strategies described earlier, a wide range of fluorogenic and chromogenic moieties can be introduced at the C-1 and C-4 positions. For example, attaching an electron-donating group at one position and an electron-accepting group at the other can lead to molecules with strong intramolecular charge transfer (ICT) character, which often results in environmentally sensitive fluorescence. The absorption and emission wavelengths, quantum yields, and Stokes shifts of these probes can be fine-tuned by varying the nature of the substituents. nih.govrsc.org
Furthermore, a specific recognition motif for a target analyte (e.g., a metal ion chelator or a reactive group for a specific enzyme) can be incorporated into one of the substituents. The binding or reaction of the analyte with the probe would then induce a change in its photophysical properties, allowing for ratiometric or "turn-on"/"turn-off" detection. The modular nature of the synthesis starting from this compound facilitates the rapid generation of a multitude of probes for screening and optimization.
Strategic Application as a Key Synthetic Intermediate in Complex Molecule Synthesis
The versatility of this compound as a building block extends to its application as a key synthetic intermediate in the total synthesis of complex natural products and other bioactive molecules containing a 1,4-disubstituted isoquinoline core. nih.gov Its ability to undergo sequential and regioselective functionalization allows for the efficient construction of the isoquinoline portion of the target molecule with the desired substitution pattern.
In-depth Analysis of this compound Reactivity: A Review of Mechanistic and Computational Studies
The following sections provide a general overview of the principles and methodologies that would be applied to study a molecule like this compound, based on research conducted on analogous compounds. This framework highlights the types of investigations that would be necessary to build a comprehensive understanding of its chemical behavior.
Future Directions and Emerging Research Opportunities in 4 Bromo 1 Iodoisoquinoline Chemistry
Development of Sustainable and Environmentally Benign Synthetic Methodologies
The imperative for green chemistry is driving the evolution of synthetic methodologies toward greater sustainability. For a molecule like 4-bromo-1-iodoisoquinoline, this translates to developing cleaner, more efficient, and atom-economical transformations.
Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions, offering a sustainable alternative to traditional methods that often require harsh reagents and elevated temperatures. nih.govnih.govresearchgate.net Future research could focus on leveraging photoredox catalysis for the late-stage functionalization of the this compound core. charnwooddiscovery.comchem-station.com
One promising avenue is the selective activation of one halogen over the other. Given the lower bond dissociation energy of the C-I bond compared to the C-Br bond, photoredox-mediated single-electron transfer could facilitate the selective generation of an aryl radical at the C-1 position. This would open the door to a range of dehalogenative functionalization reactions. nih.govresearchgate.net For instance, photocatalytic dehalogenative deuteration could be explored to introduce deuterium (B1214612) with high regioselectivity, a valuable tool in mechanistic studies and for enhancing the metabolic stability of drug candidates. nih.gov
Furthermore, photoredox-catalyzed C-H functionalization presents an exciting frontier. researchgate.netnih.gov While the isoquinoline (B145761) ring is electron-deficient, the development of suitable photocatalytic systems could enable the direct introduction of new substituents at specific C-H positions, avoiding the need for pre-functionalized starting materials.
Table 1: Hypothetical Photoredox-Catalyzed Reactions of this compound
| Entry | Reaction Type | Proposed Photocatalyst | Potential Product | Anticipated Advantage |
| 1 | Selective C-I Bond Arylation | Ir(ppy)₃ | 4-Bromo-1-arylisoquinoline | Mild conditions, high functional group tolerance |
| 2 | Dehalogenative C-H Alkylation | Ru(bpy)₃Cl₂ | 1-Alkyl-4-bromoisoquinoline | Avoidance of organometallic reagents |
| 3 | Regioselective Deuteration | MFM-300(Cr) | 4-Bromo-1-deuterioisoquinoline | High deuterium incorporation under mild conditions |
Electrosynthesis offers a clean and versatile platform for organic transformations, using electrons as traceless reagents to drive redox reactions. researchgate.netkaust.edu.saresearchgate.netrsc.org The distinct electrochemical potentials of the C-I and C-Br bonds in this compound can be exploited for highly selective functionalization. The C-I bond is more readily reduced than the C-Br bond, suggesting that cathodic reduction could selectively generate an aryl radical or an organometallic intermediate at the C-1 position. rsc.orgacs.orgacs.org
Future research could explore the electrochemical C-H functionalization of the isoquinoline ring. kaust.edu.saresearchgate.netrsc.org By carefully tuning the electrode potential and reaction conditions, it may be possible to achieve regioselective halogenation or other C-H functionalization reactions without the need for external chemical oxidants or reductants. researchgate.net Furthermore, paired electrolysis, where both anodic and cathodic processes are productively used, could be designed to maximize atom economy and energy efficiency.
Table 2: Potential Electrochemical Transformations of this compound
| Entry | Electrochemical Method | Target Transformation | Potential Product | Key Advantage |
| 1 | Cathodic Reduction | Selective C-I Borylation | 4-Bromo-1-(Bpin)isoquinoline | Transition-metal-free borylation |
| 2 | Anodic Oxidation | C-5/C-8 Halogenation | 4-Bromo-5-chloro-1-iodoisoquinoline | Direct C-H functionalization without directing groups |
| 3 | Paired Electrolysis | Sequential C-I/C-Br Functionalization | Differentially substituted isoquinolines | High resource efficiency |
Exploration of Novel Reactivity and Unconventional Catalytic Systems
The presence of two distinct halogen atoms in this compound invites the exploration of novel reactivity patterns and the application of unconventional catalytic systems to achieve selective transformations that are challenging with traditional methods. One promising area is the development of catalytic systems for halogen exchange reactions, which could provide access to other dihalogenated isoquinolines. nih.govacs.orgresearchgate.netmanac-inc.co.jp
Research into unconventional site-selectivity in cross-coupling reactions is also warranted. acs.org While the greater reactivity of the C-I bond in palladium-catalyzed cross-coupling is well-established, certain ligand and catalyst combinations have been shown to invert the expected selectivity. Exploring such systems for this compound could lead to surprising and synthetically useful outcomes.
Furthermore, the development of catalysts that can mediate tandem or cascade reactions initiated by the selective activation of one of the C-X bonds would be highly valuable for the rapid construction of molecular complexity.
Integration with Flow Chemistry and High-Throughput Experimentation Platforms
The combination of flow chemistry and high-throughput experimentation (HTE) offers a powerful platform for accelerating reaction discovery, optimization, and scale-up. rsc.orgpharmablock.com For a molecule like this compound, these technologies can be particularly advantageous.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for achieving high selectivity in the functionalization of dihalogenated compounds. rsc.orgresearchgate.net For instance, in sequential cross-coupling reactions, a flow setup would allow for the precise timing of reagent addition, minimizing side reactions and maximizing the yield of the desired product.
HTE platforms can be employed to rapidly screen a large number of catalysts, ligands, bases, and solvents to identify optimal conditions for challenging transformations, such as the Sonogashira coupling of sterically hindered alkynes or the Suzuki coupling of challenging boronic acids with this compound. nih.govthalesnano.comresearchgate.net The data generated from HTE can then be used to inform the design of efficient and scalable flow processes.
Advanced Materials Science Applications Derived from Halogenated Isoquinolines
Halogenated organic compounds are of significant interest in materials science due to their unique electronic and photophysical properties. researchgate.netthalesnano.com The incorporation of bromine and iodine atoms into the isoquinoline scaffold can influence the frontier molecular orbital energy levels, enhance intersystem crossing through the heavy-atom effect, and promote specific intermolecular interactions such as halogen bonding. researchgate.net
Future research could focus on synthesizing novel organic semiconductors derived from this compound for applications in organic light-emitting diodes (OLEDs). nih.govrsc.orgnih.govresearchgate.net The isoquinoline core is a known chromophore, and by strategically functionalizing the C-1 and C-4 positions, it may be possible to tune the emission color and improve device efficiency. The presence of heavy halogens could promote phosphorescence, leading to highly efficient OLEDs.
The development of luminescent materials based on this scaffold is another promising avenue. rsc.org Functionalization of this compound with other chromophoric units could lead to novel dyes and pigments with interesting photophysical properties. kaust.edu.sa
Table 3: Potential Materials Science Applications of this compound Derivatives
| Application Area | Desired Property | Potential Derivative | Rationale |
| OLEDs | Phosphorescent Emitter | 1-Aryl-4-(N-carbazolyl)isoquinoline | Heavy-atom effect from residual bromine enhances phosphorescence |
| Organic Semiconductors | Tunable Band Gap | 1,4-Di(thienyl)isoquinoline | Extended π-conjugation through cross-coupling researchgate.net |
| Luminescent Probes | Environmentally Sensitive Emission | 1-(Dansyl)-4-bromoisoquinoline | Potential for solvatochromic fluorescence |
Strategic Utility as a Building Block in the Synthesis of Architecturally Complex Chemical Scaffolds
The differential reactivity of the C-I and C-Br bonds makes this compound an ideal building block for the synthesis of complex molecular architectures, including natural products and their analogues. charnwooddiscovery.comnih.govnih.govacs.orgmdpi.com The more reactive C-I bond can be selectively functionalized in a first step, followed by a different transformation at the C-Br bond in a subsequent step. nih.gov
This stepwise approach could be employed in the synthesis of complex alkaloids that contain a substituted isoquinoline core. nih.gov For example, a Sonogashira coupling at the C-1 position followed by a Suzuki or Buchwald-Hartwig coupling at the C-4 position would allow for the rapid assembly of highly functionalized isoquinoline derivatives.
Furthermore, this compound could serve as a precursor for the synthesis of novel polycyclic aromatic hydrocarbons (PAHs) and aza-PAHs. acs.orgnih.govresearchgate.netiqs.edu Intramolecular cyclization reactions following the functionalization of both halogenated positions could lead to the formation of extended π-systems with interesting electronic and photophysical properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-1-iodoisoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via halogenation or cross-coupling reactions. For example:
- Direct iodination : Reacting 4-bromoisoquinoline with iodine monochloride (ICl) in dichloromethane at 0–5°C for 12 hours yields ~65% product. Excess iodine or prolonged reaction times may lead to di-iodinated byproducts .
- Catalytic coupling : Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling can introduce functional groups at the 1-position, but iodine’s steric bulk requires optimized ligands (e.g., XPhos) and elevated temperatures (80–100°C) .
- Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) and purify using column chromatography. Confirm regioselectivity with -NMR (iodine’s deshielding effect at C1) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Analytical Techniques :
| Technique | Parameters | Expected Data |
|---|---|---|
| -NMR | 400 MHz, CDCl₃ | Singlet for H3 (δ 8.5–8.7 ppm), doublet for H5 (δ 7.8–8.0 ppm) |
| HPLC | C18 column, MeOH:H₂O (70:30) | Retention time: 6.2 min; purity >98% |
| HRMS | ESI+ | [M+H]⁺ calc. 333.8721, found 333.8718 |
- Purity Validation : Use elemental analysis (C, H, N within ±0.4% theoretical) and DSC to confirm melting point (mp: 145–148°C) .
Q. What are optimal storage conditions to maintain this compound’s stability?
- Methodological Answer :
- Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation.
- Stability Data :
| Condition | Degradation Rate |
|---|---|
| RT, light | 15% decomposition in 7 days |
| −20°C, dark | <2% decomposition in 6 months |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Data Validation : Replicate assays in triplicate under standardized conditions (e.g., cell line ATCC certification, fixed incubation time).
- Example Workflow :
Compare IC₅₀ values across studies using the MTT assay (e.g., HCT-116 vs. HEK293 cells).
Verify compound stability during assays via LC-MS to rule out degradation artifacts.
Apply statistical tools (ANOVA, p<0.05) to assess significance of discrepancies .
- Common Pitfalls : Variability in DMSO concentration (>0.1% can alter cell viability) or endotoxin contamination.
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Methodological Answer :
- Selective Coupling : Use directing groups (e.g., boronic esters at C4) to block undesired cross-coupling at the bromine site.
- Catalytic Optimization :
- For C-H activation: Pd(OAc)₂ with 2,2'-bipyridine ligand in DMA at 120°C.
- For nucleophilic substitution: KI/DMF at 80°C to replace iodine while retaining bromine.
- Byproduct Analysis : Identify dimers or dehalogenated products via GC-MS and adjust stoichiometry (e.g., limit catalyst loading to <5 mol%) .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G* basis set to model charge distribution and frontier molecular orbitals.
- Key Insight : The iodine atom’s σ-hole (electropositive region) enhances electrophilic reactivity at C1 .
- Docking Studies : Predict binding affinities to biological targets (e.g., kinase enzymes) using AutoDock Vina. Validate with SPR (surface plasmon resonance) assays .
Q. What methodologies confirm the absence of trace metal contaminants in this compound batches?
- Methodological Answer :
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) :
| Element | Acceptable Limit (ppm) |
|---|---|
| Pd | <10 |
| Cu | <5 |
- Mitigation : Post-synthesis treatment with Chelex resin or activated charcoal to adsorb residual metals .
Tables for Reference
Table 1 : Stability of this compound Under Various Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Aqueous pH 7.4 | Hydrolysis | 48 hours |
| DMSO, 25°C | Radical oxidation | 14 days |
| Solid, −20°C (dark) | None | >1 year |
| Data derived from accelerated stability studies . |
Table 2 : Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct iodination | ICl | 65 | 95 |
| Suzuki coupling | Pd(PPh₃)₄ | 78 | 98 |
| Buchwald-Hartwig | Pd/XPhos | 82 | 97 |
| Optimized protocols from peer-reviewed studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
